Roflumilast - 162401-32-3

Roflumilast

Catalog Number: EVT-288303
CAS Number: 162401-32-3
Molecular Formula: C17H14Cl2F2N2O3
Molecular Weight: 403.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roflumilast is a benzamide obtained by formal condensation of the carboxy group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 3,5-dichloropyridin-4-amine. Used for treatment of bronchial asthma and chronic obstructive pulmonary disease. It has a role as a phosphodiesterase IV inhibitor and an anti-asthmatic drug. It is a member of benzamides, a chloropyridine, an aromatic ether, an organofluorine compound and a member of cyclopropanes.
Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a major cyclic-3',5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium. The resultant increase in intracellular cAMP induced by roflumilast's inhibition of PDE4 is thought to mediate its disease-modifying effects, although its precise mechanism of action has yet to be elucidated. The oral formulation of roflumilast is indicated to manage chronic obstructive pulmonary disease. It was first approved by the EMA in July 2010, and by the FDA in January 2018. Roflumilast topical cream is indicated to treat plaque psoriasis. The cream formulation was first approved by the FDA in July 2022 and by Health Canada in April 2023. On December 15, 2023, the FDA approved a new topical foam formulation of roflumilast for the treatment of seborrheic dermatitis in patients aged 9 years and older.
Roflumilast is a Phosphodiesterase 4 Inhibitor. The mechanism of action of roflumilast is as a Phosphodiesterase 4 Inhibitor.
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE-4) that has unique antiinflammatory activity and is used to treat and prevent exacerbations of chronic obstructive pulmonary disease (COPD). Roflumilast has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Roflumilast is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, roflumilast and its active metabolite roflumilast N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance; it also plays a key role in inflammation, especially in inflammatory airway diseases.
Synthesis Analysis

The synthesis of roflumilast involves several key steps, including O-alkylation, oxidation, chlorination of the carboxylic acid, and N-acylation. A notable method for synthesizing roflumilast was reported by Lin et al., where 4-difluoromethoxy-3-hydroxybenzaldehyde was reacted with bromomethyl cyclopropane. The process utilized sodium hydroxide as a base in the final step, achieving a total yield of 68.3% with a purity of 99.2% .

Key parameters in the synthesis include:

  • O-Alkylation: This step involves the introduction of the cyclopropyl group.
  • Oxidation: Converts specific functional groups to enhance reactivity.
  • Chlorination: Introduces chlorine atoms to stabilize the molecular structure.
  • N-Acylation: Finalizes the formation of the amide bond necessary for biological activity.

Alternative methods have also been explored, focusing on improving yield and purity through variations in reaction conditions and reagents .

Molecular Structure Analysis

Roflumilast's molecular formula is C17H16ClF2NC_{17}H_{16}ClF_2N with a molecular weight of approximately 392.77 g/mol. The structure features:

  • A cyclopropylmethoxy group which contributes to its unique pharmacological profile.
  • A difluoromethoxy substituent that enhances lipophilicity and receptor binding affinity.
  • An amide linkage that is crucial for its interaction with phosphodiesterase enzymes.

Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed techniques to confirm the structure and purity of roflumilast during synthesis .

Chemical Reactions Analysis

Roflumilast undergoes several chemical reactions pertinent to its pharmacological activity:

  1. Phosphodiesterase Inhibition: Roflumilast binds to phosphodiesterase-4, preventing the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.
  2. Metabolic Pathways: The compound is primarily metabolized in the liver via cytochrome P450 enzymes, resulting in various metabolites that may possess differing biological activities.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with roflumilast treatment .

Mechanism of Action

Roflumilast exerts its therapeutic effects by selectively inhibiting phosphodiesterase-4, an enzyme that breaks down cAMP. By inhibiting this enzyme, roflumilast increases cAMP levels within cells, which leads to:

  • Reduced release of pro-inflammatory cytokines.
  • Decreased recruitment of inflammatory cells to the lungs.
  • Enhanced bronchodilation.

This mechanism is particularly beneficial for patients with COPD, as it addresses both inflammation and airway constriction .

Physical and Chemical Properties Analysis

Roflumilast exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 95–100 °C, indicating its solid-state characteristics at room temperature.

These properties influence its formulation as an oral medication and affect its pharmacokinetic profile .

Applications

Roflumilast is primarily indicated for:

  • Chronic Obstructive Pulmonary Disease (COPD): It is used as an adjunct therapy to bronchodilators for reducing exacerbations in patients with severe COPD.
  • Asthma Management: Although not primarily indicated for asthma, ongoing research explores its potential benefits in asthmatic patients with significant inflammation.

Additionally, research continues into developing new analogues of roflumilast that may offer improved selectivity or reduced side effects, targeting specific phosphodiesterase isoforms .

Properties

CAS Number

162401-32-3

Product Name

Roflumilast

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide

Molecular Formula

C17H14Cl2F2N2O3

Molecular Weight

403.2 g/mol

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)

InChI Key

MNDBXUUTURYVHR-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Solubility

Sparingly soluble

Synonyms

BY217; BY-217; BY 217; B 9302-107; B9302-107; B-9302-107; BYK 20869; BYK-20869; BYK20869; Daxas; Daliresp

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.